molecular formula C7H12O2 B1620078 tert-Butylpropanedial CAS No. 55740-28-8

tert-Butylpropanedial

Cat. No.: B1620078
CAS No.: 55740-28-8
M. Wt: 128.17 g/mol
InChI Key: AKQAIASNJCTKGQ-UHFFFAOYSA-N
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Description

tert-Butylpropanedial: is an organic compound characterized by the presence of a tert-butyl group attached to a propanedial backbone. This compound is of interest due to its unique structural features and reactivity, which make it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylpropanedial can be synthesized through several methods. One common approach involves the oxidation of tert-butylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that involve the use of metal catalysts and specific reaction conditions to optimize yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butylpropanedial undergoes a variety of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butylpropanedial is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows researchers to investigate how different functional groups interact with biological molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions.

Mechanism of Action

The mechanism by which tert-Butylpropanedial exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products, while in reduction reactions, it interacts with reducing agents to yield different products.

Comparison with Similar Compounds

    tert-Butylpropynal: Similar in structure but contains a triple bond, leading to different reactivity.

    tert-Butylpropanoic acid: An oxidized form of tert-Butylpropanedial with a carboxylic acid group.

    tert-Butylpropanol: A reduced form of this compound with an alcohol group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-tert-butylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,3)6(4-8)5-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQAIASNJCTKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341634
Record name tert-Butylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-28-8
Record name tert-Butylpropanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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